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Mechanism of Action and Key Characteristics

Sabizabulin has a unique mechanism and profile compared to other microtubule disruptors. The table below

summarizes its core characteristics.

Feature Description

Chemical Name Sabizabulin (also known as VERU-111, ABI-231) [1]

Class Oral, dual α and β tubulin inhibitor [1]

Primary
Binding Site

Colchicine-binding site on β-tubulin, with additional hydrogen bonding to a unique
site on α-tubulin [2] [3]

Key Mechanism Disrupts the cytoskeleton by inhibiting microtubule formation and inducing
depolymerization, causing cell cycle arrest at G2/M phase and apoptosis [2] [3]

[4]

Key
Differentiator

Orally bioavailable; not a substrate for P-glycoprotein (P-gp), potentially

overcoming taxane resistance; favorable toxicity profile with no observed
neurotoxicity or neutropenia in clinical trials [2] [3]
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This mechanism disrupts critical cellular processes, as illustrated in the following pathway:

Sabizabulin

Microtubule Disruption
(Polymerization Inhibition) Cytoskeleton Breakdown

G2/M Phase Cell Cycle Arrest

Induction of Apoptosis

Click to download full resolution via product page

Figure 1. Sabizabulin's Anticancer Mechanism of Action

Efficacy Data from Preclinical and Clinical Studies

In Vitro Antiproliferative Activity

Sabizabulin shows low nanomolar potency against a broad range of cancer cell lines [1]. The table below

summarizes its activity.

Cancer Type Cell Line IC₅₀ (nM) Experimental Protocol

Prostate Cancer PC-3 3.7 [1] SRB Assay: Cells treated for 48 hours [1].

Prostate Cancer LNCaP 2.8 [1] SRB Assay: Cells treated for 48 hours [1].
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Cancer Type Cell Line IC₅₀ (nM) Experimental Protocol

Melanoma A-375 3.2 - 10.4
[1]

MTS/SRB Assay: Cells treated for 48-72
hours [1].

Breast Cancer
(HER2+)

SK-BR-3 13.3 [1] MTS Assay: Cells treated for 72 hours [1].

Breast Cancer
(TNBC)

MDA-MB-
231

8.2 [1] MTS Assay: Cells treated for 72 hours [1].

Pancreatic Cancer Panc-1 11.8 (48h)
[1]

Unspecified Cell Proliferation Assay [1].

In Vivo Efficacy and Clinical Trial Findings

Beyond cell cultures, sabizabulin has demonstrated efficacy in more complex models.

Prostate Cancer (Clinical): A phase Ib/II study in men with metastatic castration-resistant prostate

cancer (mCRPC) used a 63 mg daily oral dose. The study reported a radiographic progression-
free survival (rPFS) of 11.4 months and an objective response rate (ORR) of 20.7% in patients

with measurable disease. Durable responses lasting over 2.75 years were observed, and the drug
was well-tolerated with no neurotoxicity or neutropenia [2].

Breast Cancer (Preclinical): In a HER2+ patient-derived xenograft (PDX) model, sabizabulin
inhibited primary tumor growth and lung metastasis with comparable efficacy to paclitaxel [3].

Pancreatic Cancer (Preclinical): In pancreatic cancer cells, sabizabulin treatment activated
caspase-3 and caspase-9, increased expression of pro-apoptotic proteins Bax and Bad, and

decreased anti-apoptotic proteins Bcl-2 and Bcl-xl [1].

Detailed Experimental Protocols

To ensure experimental reproducibility, below are the core methodologies used in the cited research.

In Vitro Cell Proliferation and Viability Assays
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MTS/SRB/MTT Assays: These are colorimetric assays for measuring cell metabolic activity or

biomass. Cells are seeded in multi-well plates and treated with a dose-range of sabizabulin for a set
period (typically 48-72 hours). After adding the reagent, a microplate reader measures the signal

(absorbance or fluorescence), which is proportional to the number of viable cells. The IC₅₀ is
calculated from the dose-response curve [1].

Tubulin Polymerization Assay: This biochemical assay monitors the rate of microtubule assembly in
vitro. Purified tubulin is mixed with sabizabulin in a plate, and polymerization is induced by raising

the temperature. The increase in light scattering or fluorescence is measured over time. Sabizabulin
inhibits polymerization, shown by a decreased rate and final extent of polymerization compared to

a vehicle control [4].

In Vivo Xenograft Models

Procedure: Immunocompromised mice are subcutaneously implanted with human cancer cells or
tumor fragments. Mice are randomized into groups once tumors reach a defined volume.

Dosing: The treatment group receives a predetermined dose of sabizabulin (e.g., 1-5 mg/kg) via oral
gavage, typically once daily. Control groups receive the vehicle.

Endpoint Measurements: Tumor volume is measured regularly with calipers. At the end of the
study, tumors are harvested and weighed. Metastasis is often quantified in models where cells are

injected via the tail vein or into the mammary fat pad; lungs are collected, and metastatic nodules are
counted [3].

Comparison with Other Microtubule Targeting Agents

Sabizabulin belongs to a broader class of Microtubule Targeting Agents (MTAs). The table below

contextualizes its position.

Agent
(Example)

Binding
Site

Effect on
Microtubules

Route of
Administration

Key Clinical
Limitations

Sabizabulin Colchicine
[2] [3]

Destabilizer (Inhibits
polymerization) [2]

[3]

Oral [2] [3] Under investigation;
different toxicity profile

(e.g., diarrhea) [2]

Paclitaxel Taxane [5] Stabilizer (Prevents

depolymerization) [5]

Intravenous (IV)
[3]

Neurotoxicity,

neutropenia, P-gp
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Agent
(Example)

Binding
Site

Effect on
Microtubules

Route of
Administration

Key Clinical
Limitations

mediated resistance [3]
[5]

Vinblastine Vinca [5] Destabilizer (Inhibits
polymerization) [5]

IV [5] Neurotoxicity,
myelosuppression [5]

Combretastatin
A-4

Colchicine
[5]

Destabilizer (Inhibits
polymerization) [5]

IV (as phosphate
prodrug) [5]

Cardiotoxicity (e.g.,
ZD6126, ABT-751) [4]

Beyond Oncology: Application in Viral ARDS

Sabizabulin's microtubule-disrupting activity has shown potential in non-oncological diseases. It possesses

dual anti-inflammatory and host-mediated antiviral properties. A Phase 3 clinical trial in hospitalized

COVID-19 patients at high risk for ARDS demonstrated that sabizabulin treatment resulted in a 51.6%

relative reduction in deaths by Day 60 compared to placebo [6]. Based on this, the FDA has agreed on a

new Phase 3 trial design to evaluate sabizabulin for a broader indication of hospitalized adult patients

with any type of viral ARDS [6].

The available data from peer-reviewed and company communications suggest Sabizabulin is a promising

oral tubulin inhibitor with a distinct efficacy and safety profile. Its activity across multiple cancer types and

potential application in viral ARDS make it a compelling candidate for further clinical development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Sabizabulin (VERU-111) | Tubulin Inhibitor [medchemexpress.com]

2. A Phase Ib/II Study of Sabizabulin, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9658816/
https://www.mdpi.com/1420-3049/30/16/3314
https://www.mdpi.com/1420-3049/30/16/3314
https://www.mdpi.com/1420-3049/30/16/3314
https://www.mdpi.com/1420-3049/30/16/3314
https://www.mdpi.com/1420-3049/30/16/3314
https://www.mdpi.com/1420-3049/30/16/3314
https://www.mdpi.com/1420-3049/30/16/3314
https://www.mdpi.com/1420-3049/30/16/3314
https://pubs.rsc.org/en/content/articlehtml/2022/md/d1md00392e
https://www.smolecule.com/products/s516751?utm_src=pdf-body
https://www.smolecule.com/products/s516751?utm_src=pdf-body
https://www.biospace.com/veru-reaches-agreement-with-fda-on-new-phase-3-clinical-trial-for-sabizabulin-for-broader-indication-hospitalized-adult-patients-with-any-type-of-viral-acute-respiratory-distress-syndrome-ards
https://www.smolecule.com/products/s516751?utm_src=pdf-body
https://www.biospace.com/veru-reaches-agreement-with-fda-on-new-phase-3-clinical-trial-for-sabizabulin-for-broader-indication-hospitalized-adult-patients-with-any-type-of-viral-acute-respiratory-distress-syndrome-ards
https://www.smolecule.com/products/s516751?utm_src=pdf-body
https://www.smolecule.com/products/s516751?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/veru-111.html?srsltid=AfmBOoppADURB08Xh7VrlHZoVlsQ-cZWKgkjV_DYOYKuvJIS_L-Ipl7e
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://www.smolecule.com/products/s516751?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


3. Sabizabulin, a Potent Orally Bioavailable Colchicine ... [pmc.ncbi.nlm.nih.gov]

4. Identification and validation of novel microtubule suppressors ... [pubs.rsc.org]

5. Recent Advances in Microtubule Targeting Agents for ... [mdpi.com]

6. Veru Reaches Agreement with FDA on New Phase 3 ... [biospace.com]

To cite this document: Smolecule. [Sabizabulin microtubule disruptors class efficacy]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b516751#sabizabulin-

microtubule-disruptors-class-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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